molecular formula C14H15FN2O5 B12460628 (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B12460628
M. Wt: 310.28 g/mol
InChI Key: UMTZIGJKVNAMAJ-VHSXEESVSA-N
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Description

(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including a cyclohexane ring substituted with a carboxylic acid group and a fluorinated nitrophenyl carbamoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclohexane ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Fluorinated Nitrophenyl Carbamoyl Moiety: This step involves the reaction of the cyclohexane derivative with 2-fluoro-5-nitroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired carbamoyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates or carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylates, carbonyl compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-[(2-chloro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • (1R,2S)-2-[(2-bromo-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid
  • (1R,2S)-2-[(2-iodo-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of (1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid lies in the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its binding affinity to molecular targets compared to other halogenated analogs.

Properties

Molecular Formula

C14H15FN2O5

Molecular Weight

310.28 g/mol

IUPAC Name

(1R,2S)-2-[(2-fluoro-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H15FN2O5/c15-11-6-5-8(17(21)22)7-12(11)16-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,16,18)(H,19,20)/t9-,10+/m0/s1

InChI Key

UMTZIGJKVNAMAJ-VHSXEESVSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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